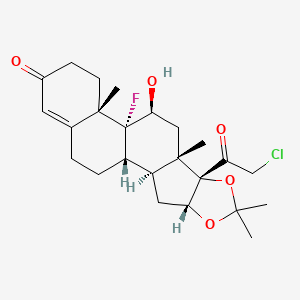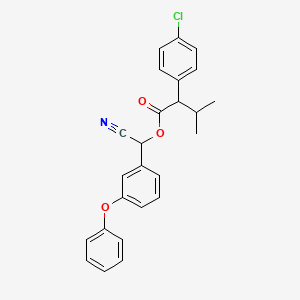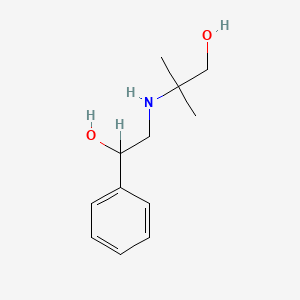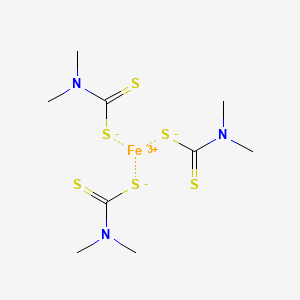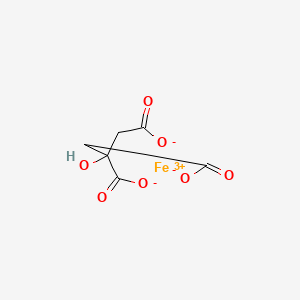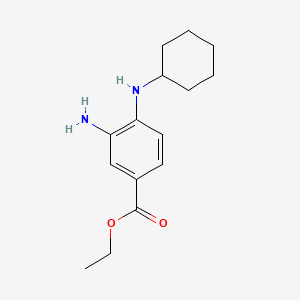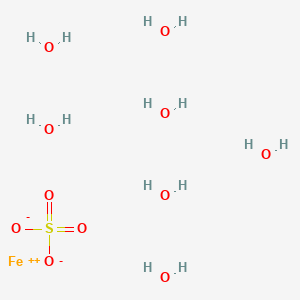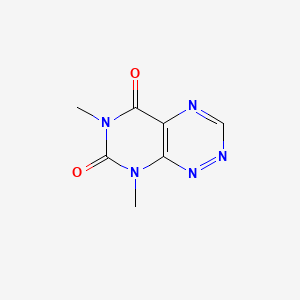
Filipin III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Streptomyces filipinensis. It is primarily known for its antifungal properties and its ability to bind specifically to sterols, such as cholesterol, in cell membranes . This binding property makes it a valuable tool in biochemical research, particularly in the study of cholesterol distribution and dynamics within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Filipin III is typically isolated from the fermentation broth of Streptomyces filipinensis. The bacterium is cultured under specific conditions that promote the production of the antibiotic. The fermentation process involves the use of nutrient-rich media, controlled pH, temperature, and aeration to optimize the yield of filimarisin .
Industrial Production Methods: The industrial production of filimarisin involves large-scale fermentation processes. The fermentation broth is subjected to extraction and purification steps to isolate filimarisin. Common solvents used in the extraction process include methanol and ethyl acetate. The purified compound is then dried and stored under appropriate conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Filipin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of filimarisin .
Applications De Recherche Scientifique
Filipin III has a wide range of scientific research applications:
Mécanisme D'action
Filipin III exerts its effects by binding specifically to sterols, such as cholesterol, in cell membranes. This binding disrupts the membrane structure, leading to increased permeability and cell lysis. The compound forms complexes with cholesterol, which can be visualized using fluorescence microscopy. This property makes filimarisin a valuable tool for studying cholesterol distribution and dynamics within cells .
Comparaison Avec Des Composés Similaires
Amphotericin B: Another polyene macrolide antibiotic with potent antifungal properties.
Nystatin: A polyene macrolide used primarily as an antifungal agent.
Natamycin: A polyene macrolide used as a food preservative due to its antifungal activity.
Filipin III’s unique fluorescence and specific binding to cholesterol distinguish it from other polyene macrolides, making it a valuable tool in both research and clinical applications.
Propriétés
Numéro CAS |
480-49-9 |
|---|---|
Formule moléculaire |
C35H58O11 |
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
(17Z,19E,21E,23E,25E)-4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
InChI |
InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3/b7-6+,10-8+,12-9+,15-13+,23-14- |
Clé InChI |
IMQSIXYSKPIGPD-BWJOQPJXSA-N |
SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
SMILES isomérique |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(/C(=C\C=C\C=C\C=C\C=C\C(C(OC1=O)C)O)/C)O)O)O)O)O)O)O)O |
SMILES canonique |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
480-49-9 |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Desoxylagosin Filimarisin Filipin Filipin I Filipin II Filipin III Filipin IV NSC 3364 NSC-3364 NSC3364 U 5956 U-5956 U5956 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


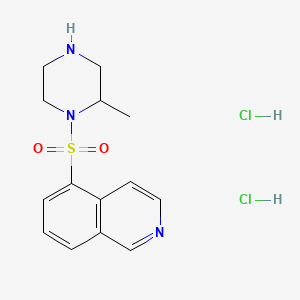
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

